
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is a chemical compound with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.100442308 daltons . It is a type of ethanediamide, characterized by the presence of benzyl and hydroxyphenyl groups attached to the nitrogen atoms of the ethanediamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide typically involves the reaction of benzylamine with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted ethanediamides.
Scientific Research Applications
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-bis(2-hydroxyphenyl)ethanediamide: Similar structure but lacks the benzyl group.
N~1~-Benzyl-N~2~-(3,4-difluorophenyl)ethanediamide: Contains difluorophenyl instead of hydroxyphenyl group.
N~1~-Benzyl-N~2~-(4-methylphenyl)ethanediamide: Contains methylphenyl instead of hydroxyphenyl group.
Uniqueness
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its ability to form hydrogen bonds, while the benzyl group increases its lipophilicity, making it more effective in interacting with biological membranes and targets .
Properties
CAS No. |
142071-84-9 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-benzyl-N'-(2-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)17-15(20)14(19)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,16,19)(H,17,20) |
InChI Key |
WLJHRYGAZZZXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


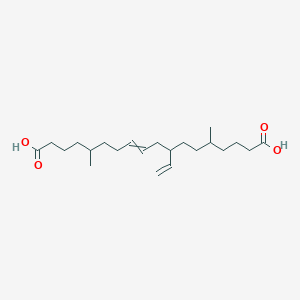

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
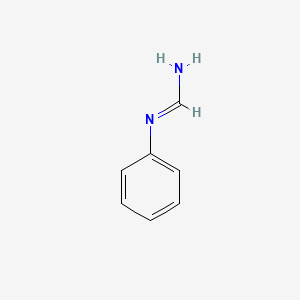

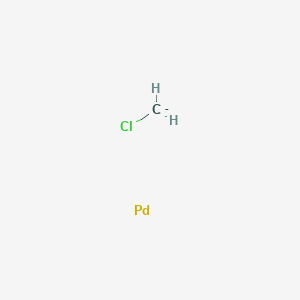
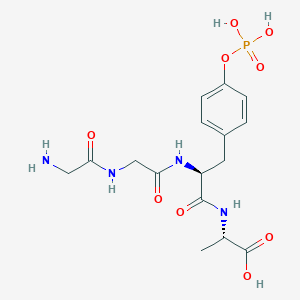
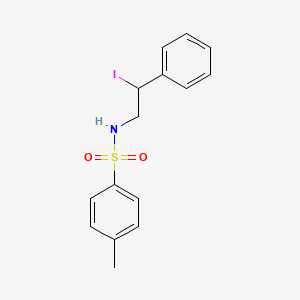
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
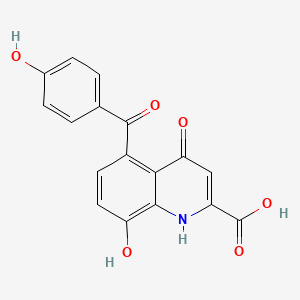
acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

